An In-depth Technical Guide to 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS: 4793-22-0)
An In-depth Technical Guide to 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS: 4793-22-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, identified by CAS number 4793-22-0, is a highly functionalized aromatic compound of significant interest in the pharmaceutical industry. Its unique structural arrangement, featuring a benzoic acid core with chlorine, fluorine, and sulfamoyl substituents, renders it a versatile and crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and its primary applications, with a particular focus on its role as a key precursor in the manufacturing of the potent diuretic, Furosemide.[1] The document aims to equip researchers and drug development professionals with the necessary technical knowledge to effectively utilize this compound in their synthetic and developmental endeavors.
Introduction and Chemical Identity
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is an aromatic sulfonamide that presents as a white to off-white crystalline solid.[2] Its molecular structure is characterized by a benzoic acid core functionalized with a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a sulfamoyl group (-SO₂NH₂) at the 5-position.[2]
The interplay of these functional groups dictates the compound's reactivity and utility. The carboxylic acid group provides a site for esterification or amidation reactions, the sulfamoyl group is polar and capable of hydrogen bonding, influencing solubility and serving as a key pharmacophoric element, and the halogen atoms modulate the electronic properties of the aromatic ring, impacting its reactivity in substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is presented in the table below. This data is essential for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 4793-22-0 | [3][4] |
| Molecular Formula | C₇H₅ClFNO₄S | [3][5] |
| Molecular Weight | 253.64 g/mol | [6][7] |
| Appearance | White to off-white crystalline solid | [2] |
| Boiling Point | 474.8 ± 55.0 °C at 760 mmHg | [8] |
| Density | 1.7 ± 0.1 g/cm³ | [7][8] |
| Flash Point | 240.9 ± 31.5 °C | [7][8] |
| Solubility | Soluble in polar solvents like water and methanol | [2] |
| IUPAC Name | 4-chloro-2-fluoro-5-sulfamoylbenzoic acid | [6] |
| SMILES | C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O | [6] |
Synthesis and Manufacturing
The synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. A common and industrially relevant synthetic route starts from 4-chloro-2-fluoro-toluene.[1][9]
Synthetic Pathway Overview
The following diagram illustrates a validated synthetic pathway for the preparation of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, which is instrumental in the subsequent synthesis of Furosemide.
Caption: Synthetic pathway from 4-chloro-2-fluoro-toluene to Furosemide.
Detailed Experimental Protocol
This protocol is based on established patent literature and represents a robust method for laboratory-scale synthesis.[1][9]
Step A: Photochlorination of 4-chloro-2-fluoro-toluene (II)
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Charge a suitable reactor equipped with a UV lamp, a gas inlet, and a condenser with 4-chloro-2-fluoro-toluene.
-
Initiate UV irradiation and bubble chlorine gas through the reaction mixture.
-
Maintain the reaction temperature within a specified range (e.g., 100-120°C) to facilitate the reaction.
-
Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion to 4-chloro-2-fluoro-benzotrichloride (III) is achieved.
-
Upon completion, purge the reactor with an inert gas (e.g., nitrogen) to remove excess chlorine. The crude product is typically used directly in the next step.
Causality and Rationale: Photochlorination is a radical chain reaction initiated by UV light, which cleaves the chlorine molecule into reactive chlorine radicals. These radicals then abstract hydrogen atoms from the methyl group of the toluene derivative, leading to the formation of the trichloromethyl group. This functional group is a key precursor for the subsequent introduction of the carboxylic acid and sulfonyl chloride moieties.
Step B: Chlorosulfonylation and Ammonolysis
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In a separate reactor, prepare a mixture of sulfuric chlorohydrin and sulfuric acid, and preheat it to a temperature between 60°C and 140°C.[9]
-
Slowly add the 4-chloro-2-fluoro-benzotrichloride (III) obtained from Step A to the preheated acid mixture. The molar ratio of sulfuric chlorohydrin to the benzotrichloride derivative should be at least 4.[9]
-
Maintain the reaction mixture at a temperature of 140-150°C for 1-3 hours to complete the chlorosulfonylation.[9] Gaseous HCl is evolved and should be appropriately scrubbed.
-
Cool the reaction mixture and carefully quench it by adding it to ice water. This hydrolyzes the trichloromethyl group to a carboxylic acid and precipitates the 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid intermediate.
-
Filter the crude product and wash it with water.
-
For ammonolysis, suspend the crude chlorosulfonylated product in water and add ammonium hydroxide.
-
Stir the mixture until the conversion to 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (IV) is complete, as monitored by High-Performance Liquid Chromatography (HPLC).
-
Isolate the final product, which appears as a white to slightly yellow solid, by filtration. Purity is typically in the range of 94-97% as determined by HPLC.[1][10]
Causality and Rationale: The chlorosulfonylation step introduces the -SO₂Cl group onto the aromatic ring, a highly reactive functional group. The subsequent ammonolysis with ammonium hydroxide replaces the chlorine atom of the sulfonyl chloride with an amino group, forming the stable sulfamoyl group. The harsh conditions of the chlorosulfonylation also facilitate the hydrolysis of the benzotrichloride to the benzoic acid.
Applications in Drug Development
The primary and most well-documented application of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is its use as a pivotal intermediate in the synthesis of Furosemide.[1]
Key Intermediate for Furosemide Synthesis
Furosemide is a potent loop diuretic used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease. The synthesis of Furosemide from 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid involves a condensation reaction with furfurylamine.[9]
Condensation Reaction Workflow
Sources
- 1. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 2. CAS 4793-22-0: 2-Fluoro-4-chloro-5-sulfamoyl benzoic acid [cymitquimica.com]
- 3. CAS 4793-22-0 4-Chloro-2-fluoro-5-sulfamylbenzoic acid 4793220 | Chemical e-data Search [en.chem-edata.com]
- 4. 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | 4793-22-0 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | C7H5ClFNO4S | CID 12462572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 4-Chloro-2-fluoro-5-sulfamylbenzoic acid | CAS#:4793-22-0 | Chemsrc [chemsrc.com]
- 9. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
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